3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C19H23FN2O3S It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a fluorinated phenyl ring and a hexylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide is unique due to the presence of the hexylsulfamoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C19H23FN2O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-fluoro-N-[4-(hexylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H23FN2O3S/c1-2-3-4-5-13-21-26(24,25)18-11-9-17(10-12-18)22-19(23)15-7-6-8-16(20)14-15/h6-12,14,21H,2-5,13H2,1H3,(H,22,23) |
InChI Key |
LIRINILQDRUIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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